Product packaging for 2-Chloro-4,5-difluoropyridine(Cat. No.:CAS No. 511522-70-6)

2-Chloro-4,5-difluoropyridine

Cat. No.: B1500341
CAS No.: 511522-70-6
M. Wt: 149.52 g/mol
InChI Key: NKHHRTHUHYUPCZ-UHFFFAOYSA-N
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Description

2-Chloro-4,5-difluoropyridine (CAS 511522-70-6) is a fluorinated pyridine derivative serving as a valuable synthetic building block in chemical research and development. With the molecular formula C5H2ClF2N and a molecular weight of 149.53 g/mol , this compound is designed for creating more complex molecules. Its specific structure, featuring chlorine and fluorine substituents on the pyridine ring, makes it a versatile intermediate in advanced organic synthesis, particularly in the development of active ingredients for the agrochemical and pharmaceutical industries . The global market for similar halogenated pyridines is expected to grow, driven by trends in public health, sustainability, and the need for precision in manufacturing . This product is classified as a dangerous good (UN 1993, Packing Group III) and requires careful handling. It is supplied with associated hazard statements including H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . For safe storage and to maintain product integrity, it is recommended to keep the compound under an inert atmosphere and at a controlled temperature of 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClF2N B1500341 2-Chloro-4,5-difluoropyridine CAS No. 511522-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-4,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF2N/c6-5-1-3(7)4(8)2-9-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHHRTHUHYUPCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40663734
Record name 2-Chloro-4,5-difluoropyridine
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Molecular Weight

149.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511522-70-6
Record name 2-Chloro-4,5-difluoropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=511522-70-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4,5-difluoropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 2 Chloro 4,5 Difluoropyridine and Its Derivatives

Precursor-Based Synthesis Approaches

The synthesis of fluorinated pyridines often begins with a heavily halogenated pyridine (B92270) scaffold, which is then selectively modified.

Derivatization from Polychlorinated Pyridine Scaffolds

A common strategy involves the substitution of chlorine atoms with fluorine atoms on a polychlorinated pyridine ring. For the target compound, the logical precursor would be 2,4,5-trichloropyridine (B3024347).

Routes from 2,3,5-Trichloropyridine (B95902)

There are no specific routes documented for the synthesis of 2-chloro-4,5-difluoropyridine from 2,3,5-trichloropyridine. However, extensive literature exists for the synthesis of the isomer, 5-chloro-2,3-difluoropyridine (B143520), from this exact precursor. prepchem.comgoogle.com In these documented processes, 2,3,5-trichloropyridine undergoes a halogen exchange reaction where the chlorine atoms at the 2- and 3-positions are replaced by fluorine. google.comchemicalbook.com This selectivity is dictated by the electronic environment of the pyridine ring. A similar approach starting from 2,4,5-trichloropyridine would be necessary for the target compound, but specific conditions and outcomes are not detailed in the available literature.

Multi-step Syntheses (e.g., via Sandmeyer Reaction Intermediates)

Multi-step syntheses, potentially involving intermediates from reactions like the Sandmeyer reaction, are a staple in heterocyclic chemistry for introducing specific functionalities. This reaction typically transforms an amino group into a halide via a diazonium salt. For instance, a related process is used to prepare 5-chloro-2,3-difluoropyridine starting from 2,5-dichloro-3-nitropyridine, which is hydrogenated to an amine and then subjected to diazotization in the presence of hydrogen fluoride (B91410). While this demonstrates the applicability of such multi-step routes in pyridine chemistry, a specific pathway leading to this compound is not described in the search results.

Transformations from Related Fluorinated Pyridines

Another potential synthetic route involves starting with a pyridine molecule that already contains fluorine atoms and then introducing the desired chlorine atom. For example, the synthesis of the isomer 5-chloro-2,3-difluoropyridine can involve the selective halogenation of 2,3-difluoropyridine. guidechem.com A similar pathway to produce this compound would presumably start from 4,5-difluoropyridine, followed by a selective chlorination at the 2-position. However, specific reagents, catalysts, and reaction conditions for this transformation are not documented.

Halogen Exchange Reactions for Targeted Fluorination

The most common method for introducing fluorine into aromatic rings is through a nucleophilic aromatic substitution known as a halogen exchange (Halex) reaction. wikipedia.org This process typically involves heating an aryl chloride with a metal fluoride salt in a polar aprotic solvent. wikipedia.org

Nucleophilic Fluorination Utilizing Metal Fluorides (e.g., KF, CsF)

Metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) are the most common reagents for Halex reactions. acsgcipr.org KF is cost-effective, while CsF is more reactive, though more expensive. acsgcipr.orgnih.gov The success of these reactions often depends on the substrate, solvent, temperature, and sometimes the use of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt. google.com

For the synthesis of the related isomer 5-chloro-2,3-difluoropyridine from 2,3,5-trichloropyridine, various conditions using KF have been reported, often in solvents like DMSO or N-Methylpyrrolidone at high temperatures. google.comchemicalbook.com The table below summarizes typical conditions found for the synthesis of this isomer, which illustrates the general approach that would be adapted for this compound.

PrecursorFluorinating AgentSolventCatalyst/AdditiveTemperature (°C)Yield (%)Product
2,3,5-TrichloropyridinePotassium Fluoride (KF)DMSO/Sulfolane (B150427)18-Crown-6200905-Chloro-2,3-difluoropyridine
2,3,5-TrichloropyridinePotassium Fluoride (KF)NMP or SulfolaneTetrabutylphosphonium bromide180-210~405-Chloro-2,3-difluoropyridine

This data is for the synthesis of the isomer 5-Chloro-2,3-difluoropyridine and is provided for illustrative purposes only, as specific data for this compound is unavailable. google.comchemicalbook.com

Role of Solvents and Phase-Transfer Catalysts in Fluorination Efficiency

The efficiency of nucleophilic fluorination reactions, a key step in the synthesis of fluorinated pyridines, is significantly influenced by the choice of solvent and the use of phase-transfer catalysts (PTCs). These components work in concert to enhance the solubility and reactivity of the fluoride source, typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF).

Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), N-methylpyrrolidone (NMP), and sulfolane are frequently employed. google.comgoogle.com These solvents are effective at solvating the cation of the fluoride salt, thereby increasing the nucleophilicity of the fluoride anion. For instance, in the synthesis of 2,3-difluoro-5-chloropyridine from 2,3,5-trichloropyridine, a mixture of sulfolane and dimethyl sulfoxide is used as the solvent with a combination of cesium fluoride and potassium fluoride as the fluorinating agent. google.com Another example involves the use of dimethyl sulfoxide as a diluent with cesium fluoride for the conversion of ring-chlorinated pyridines to their corresponding fluoropyridines. googleapis.com

Phase-transfer catalysts (PTCs) are crucial for facilitating the transfer of the fluoride anion from a solid or aqueous phase to the organic phase where the reaction with the substrate occurs. researchgate.net Tetrabutylphosphonium bromide and tetraphenylphosphonium (B101447) bromide are examples of PTCs used in the synthesis of 2,3-difluoro-5-chloropyridine. google.com These catalysts form a lipophilic ion pair with the fluoride anion, enabling its transport into the organic solvent to react with the chlorinated pyridine precursor. The use of cryptands, such as Kryptofix 2.2.2, has also been reported to solubilize and enhance the nucleophilicity of the fluoride ion in polar aprotic solvents. mdpi.com

Recent advancements have also explored the use of tertiary alcohols as a reaction medium for nucleophilic fluorination. This novel approach has been shown to dramatically enhance the nucleophilicity of the fluoride ion even without a catalyst, leading to increased reaction rates and reduced formation of byproducts. nih.gov

The selection of the solvent and catalyst system is a critical optimization parameter that directly impacts the yield, selectivity, and reaction conditions of the fluorination process.

Table 1: Solvents and Catalysts in Fluorination Reactions
Solvent SystemCatalyst/Fluorinating AgentSubstrateProductKey Observations
Dimethyl sulfoxide (DMSO)Cesium fluoride (CsF)Ring-chlorinated pyridinesFluoropyridinesEffective for conversion. googleapis.com
N-Methylpyrrolidone or Tetramethylene sulfonePotassium fluoride (KF) / Tetrabutylphosphonium bromide or Tetraphenylphosphonium bromide2,3,5-trichloropyridine2,3-difluoro-5-chloropyridinePhase-transfer catalyst facilitates the reaction. google.com
Sulfolane and Dimethyl sulfoxideCesium fluoride and Potassium fluoride2,3,5-trichloropyridine2,3-difluoro-5-chloropyridineHigh yield (90%) and purity (96.8%). google.com
Tertiary alcoholsAlkali metal fluoridesVariousFluorinated compoundsEnhances fluoride nucleophilicity without a catalyst. nih.gov

Functionalization Strategies for Regioselective Synthesis

Regioselective functionalization of the this compound ring is essential for introducing diverse functionalities at specific positions. Directed ortho-metalation is a powerful strategy to achieve this.

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, followed by quenching with an electrophile. chem-station.com This methodology allows for the precise introduction of substituents onto the pyridine ring.

Organolithium reagents, such as lithium diisopropylamide (LDA), are commonly used strong bases for the deprotonation of aromatic and heteroaromatic compounds. reddit.com In the context of fluorinated pyridines, the fluorine and chlorine atoms can influence the acidity of adjacent protons, directing the lithiation to a specific site. The interaction between the lithium of the organolithium reagent and an electron-rich directing group on the pyridine ring favors lithiation at the ortho position. chem-station.com For pyridines, the nitrogen atom itself can act as a directing group, facilitating deprotonation at the C2 or C6 positions. However, the presence of other substituents like halogens significantly impacts the regioselectivity of the metalation.

Following the selective deprotonation to form a lithiated intermediate, the reaction is quenched with an electrophile to introduce the desired functional group. Carboxylation is a common trapping reaction where the organolithium intermediate reacts with carbon dioxide (CO2) to form a carboxylic acid derivative after acidic workup. This transformation is a valuable method for introducing a carboxyl group onto the pyridine ring, which can then serve as a handle for further synthetic modifications. The carboxylation of arylboronic esters with CO2 has also been explored as an alternative route to functionalized carboxylic acids. researchgate.netresearchgate.net

Neighboring group participation (NGP) can significantly influence the rate and stereochemistry of a reaction. wikipedia.orglibretexts.org In the context of directed metalation, existing substituents on the pyridine ring, such as halogens, can act as directing groups themselves or influence the site of deprotonation through inductive effects. For instance, a halogen atom can direct metalation to an adjacent position. Trialkylsilyl groups can also be employed as removable directing groups or as protective groups to block certain reactive sites, thereby guiding the metalation to the desired position.

The synthesis of aminated derivatives of this compound is of significant interest for the preparation of biologically active molecules. One common method for introducing an amino group is through the reaction of a chlorodifluoropyridine with ammonia (B1221849) or an amine under controlled conditions. This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the amine displaces a halogen atom on the pyridine ring. The synthesis of 5-Chloro-3,6-difluoropyridin-2-amine, for example, can be achieved by reacting a suitable precursor with an ammonia source in a solvent like ethanol (B145695) or methanol (B129727) at elevated temperatures.

Table 2: Functionalization Strategies
StrategyReagentsIntermediateProduct TypeKey Features
Selective DeprotonationOrganolithium reagents (e.g., LDA)Lithiated pyridineFunctionalized pyridinesRegioselective introduction of substituents. reddit.com
Trapping ReactionCarbon dioxide (CO2)Organolithium intermediateCarboxylic acid derivativesIntroduction of a versatile carboxyl group.
AminationAmmonia or aminesChlorodifluoropyridineAminated pyridinesNucleophilic aromatic substitution.

Metalation-Directed Ortho-Functionalization

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of polyhalogenated pyridines, such as this compound, demands precise control over the placement of multiple halogen substituents on the pyridine ring. Advanced synthetic techniques have emerged to address the challenges of regioselectivity and to provide efficient routes to these valuable compounds. These methods often leverage subtle differences in the reactivity of various positions on the pyridine nucleus, influenced by the electronic effects of existing substituents.

Regioselective Control in Polyhalogenated Pyridine Synthesis

Achieving regioselective control in the synthesis of polyhalogenated pyridines is a significant challenge due to the complex interplay of electronic and steric effects. The synthesis of specifically substituted compounds like this compound often relies on a multi-step approach starting from readily available pyridine derivatives. A key strategy involves the use of trihalogenated pyridines as versatile intermediates, where the differential reactivity of the halogen atoms allows for selective functionalization. mdpi.com

One powerful technique for achieving regioselectivity is the use of directed ortho-metalation (DoM). This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a substituent at a specific position. However, in the context of polyhalogenated pyridines, the directing effect of the substituents and the potential for halogen-metal exchange must be carefully considered.

A notable example of regioselective functionalization is seen in the synthesis of precursors to complex molecules like (+)-floyocidin B, which involves the selective manipulation of 2-chloropyridine (B119429) derivatives. mdpi.com Research in this area has shown that the 2-chloro substituent has a pronounced effect on the regioselectivity of subsequent reactions. For instance, in the functionalization of 2-chloro-4,5-dihalopyridines, halogen-magnesium exchange can be directed to a specific position based on the identity of the halogens at the 4 and 5 positions. When starting with a 2-chloro-4-bromo-5-iodopyridine, the halogen-magnesium exchange with isopropylmagnesium chloride (i-PrMgCl) occurs selectively at the more reactive C-5 position (bearing the iodine), allowing for the introduction of a new substituent at this position. mdpi.com

The following table summarizes the regioselective functionalization of a trihalogenated pyridine, which serves as a model for the controlled synthesis of polysubstituted pyridines.

This regioselective control is crucial for building up the desired substitution pattern for compounds like this compound. Starting with a polychlorinated pyridine, a sequence of regioselective halogen exchange reactions can be envisioned. For instance, the greater lability of a chloro group at the 4-position compared to the 2-position in nucleophilic aromatic substitution (SNAr) can be exploited to selectively introduce the first fluorine atom. Subsequent fluorination at the 5-position would then require activation, possibly through metalation or by starting with a precursor that has a suitable leaving group at that position. The synthesis of halogen-rich intermediates, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, further highlights the strategy of using precursors with multiple, differentially reactive halogen atoms to achieve pentasubstituted pyridines through sequential, regioselective reactions. nih.gov

Recent Advances in Heterocyclic Synthesis Applicable to Fluoropyridines

The field of heterocyclic synthesis is continually evolving, with new methodologies that offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity. These advancements are highly relevant to the synthesis of complex fluoropyridines.

One significant area of innovation is the development of novel transition-metal-catalyzed reactions. For example, Rh(III)-catalyzed C-H functionalization has emerged as a powerful tool for the synthesis of multi-substituted 3-fluoropyridines. nih.govnih.gov This approach allows for the construction of the fluorinated pyridine ring from α-fluoro-α,β-unsaturated oximes and alkynes, offering a high degree of regioselectivity, particularly with terminal alkynes. nih.gov This method avoids the need for pre-functionalized pyridine rings and allows for the direct incorporation of a fluorine atom at the 3-position.

Transition-metal-free approaches have also gained prominence. A modular synthesis of fluorinated pyridines has been developed using an ammonium (B1175870) iodide (NH4I)-based reductive system to promote the N-O bond cleavage of oximes. nih.govacs.org This protocol is noted for its high regio- and chemoselectivity, as well as its tolerance of a wide range of functional groups, providing a valuable alternative to traditional condensation methods for pyridine synthesis. acs.org

Recent progress in fluorination chemistry has also provided new tools for the synthesis of fluoropyridines. The development and application of new N-F fluorinating agents have expanded the options for introducing fluorine into heterocyclic systems. nih.gov Furthermore, C-H activation strategies are being increasingly utilized for the direct and regioselective introduction of fluorine and other functional groups onto the pyridine ring. For instance, a highly efficient and regioselective direct C-H trifluoromethylation of pyridine has been achieved through an N-methylpyridine quaternary ammonium activation strategy. bohrium.comacs.org While this example introduces a trifluoromethyl group, the underlying principle of activating the pyridine ring towards nucleophilic attack can be extended to fluorination.

The following table provides an overview of some recent advanced synthetic methods applicable to the synthesis of fluorinated pyridines.

These innovative synthetic methods provide a powerful and expanding toolkit for the construction of complex polyhalogenated pyridines like this compound, enabling more efficient and selective access to these important chemical entities.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,5 Difluoropyridine

Nucleophilic Aromatic Substitution (SNAr) Pathways

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack. This reactivity is significantly enhanced in 2-Chloro-4,5-difluoropyridine due to the presence of three electron-withdrawing halogen substituents. These substituents lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the aromatic ring more susceptible to attack by nucleophiles. Consequently, Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for this compound.

The mechanism of SNAr reactions is a subject of detailed investigation, with two primary pathways considered: a two-step addition-elimination sequence proceeding through a discrete Meisenheimer complex, and a single-step concerted mechanism. nih.govresearchgate.net

The stepwise addition-elimination mechanism involves the initial attack of a nucleophile on the aromatic ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com This step temporarily disrupts the aromaticity of the ring and is often the rate-determining step. In the second, typically faster step, a leaving group is expelled, restoring aromaticity and yielding the final substitution product. youtube.com The formation of a stable Meisenheimer intermediate is favored in systems with strong electron-withdrawing groups (such as nitro groups) that can effectively delocalize the negative charge, and with poor leaving groups. nih.gov

The concerted SNAr (CSNAr) mechanism , in contrast, proceeds through a single transition state where the bond to the nucleophile is formed concurrently with the cleavage of the bond to the leaving group. nih.gov This pathway avoids the formation of a high-energy intermediate and is more likely when the putative Meisenheimer complex is less stable or when a good leaving group is present. nih.govnih.gov Computational and kinetic studies suggest that many SNAr reactions, particularly on heteroaromatic systems like pyridines, may proceed through concerted or borderline mechanisms rather than a classical stepwise pathway. nih.gov

For this compound, the mechanistic pathway depends on the specific reaction conditions and the nature of the nucleophile. The highly electronegative fluorine atoms would help stabilize the negative charge in a potential Meisenheimer intermediate. stackexchange.com However, the presence of a relatively good leaving group (chloride) could favor a more concerted process where the leaving group departs as the nucleophile attacks. nih.gov

The identity and position of substituents on the pyridine ring profoundly influence both the rate of reaction and the site of nucleophilic attack (regioselectivity). In this compound, the substituents work in concert to activate the ring for SNAr.

Reactivity: The pyridine nitrogen atom and the two fluorine atoms are strong electron-withdrawing groups (EWGs) that decrease the electron density of the aromatic ring, making it more electrophilic and accelerating the rate of nucleophilic attack. masterorganicchemistry.comnih.gov

Regioselectivity: Nucleophilic attack on substituted pyridines is electronically directed to the positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, the C2 and C4 positions are therefore the most activated sites for nucleophilic attack. The C5 position is significantly less activated. The presence of electron-donating or electron-withdrawing groups at other positions can further influence this selectivity. researchgate.net For instance, in related dichloropyrazine systems, an EWG at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group directs it to the 3-position. researchgate.net In the case of this compound, the primary competition is between substitution at the C2-Cl, C4-F, and C5-F positions, with the C2 and C4 sites being the most probable targets for nucleophilic attack due to electronic activation by the ring nitrogen.

Table 1: Influence of Substituents on Ring Position Reactivity in this compound
PositionSubstituentElectronic EffectInfluence on SNAr Reactivity
1Nitrogen (N)Inductive (-I) and Mesomeric (-M) WithdrawalActivates C2, C4, C6 positions for nucleophilic attack
2Chlorine (Cl)Inductive (-I) WithdrawalActivates the ring; serves as a potential leaving group
4Fluorine (F)Strong Inductive (-I) WithdrawalStrongly activates the ring, especially the C4 position; potential leaving group
5Fluorine (F)Strong Inductive (-I) WithdrawalActivates the ring; less favorable position for attack compared to C2/C4

A characteristic feature of many activated SNAr reactions is the "element effect," where the order of halogen reactivity as a leaving group is often the reverse of that seen in SN2 reactions. quora.comnih.gov

The typical halogen reactivity order in SNAr is: F > Cl > Br > I

This trend arises when the initial nucleophilic attack is the rate-determining step. masterorganicchemistry.comstackexchange.com Fluorine, being the most electronegative halogen, creates the most polarized and electrophilic carbon center (C-F bond), which facilitates a faster initial attack by the nucleophile. stackexchange.comnih.gov Since the C-X bond is not significantly broken in this first step, the leaving group ability (I > Br > Cl > F) is less important. stackexchange.com

However, if reaction conditions are altered such that the second step (expulsion of the leaving group) becomes rate-limiting, the reactivity order can revert to the more conventional I > Br > Cl > F, which reflects the C-X bond strength and the stability of the resulting halide anion. nih.gov

For this compound, under standard SNAr conditions where nucleophilic attack is rate-determining, it is expected that a fluorine atom would be displaced more readily than the chlorine atom. quora.comchemrxiv.org Given the electronic activation, the fluorine at the C4 position would be the most likely site for substitution.

Table 2: General Halogen Reactivity Trends in Aromatic Substitution
Reaction TypeTypical Reactivity OrderPrimary Influencing Factor
SNAr (Attack is RDS)F > Cl > Br > IElectronegativity (Polarization of C-X bond)
SNAr (Leaving group expulsion is RDS)I > Br > Cl > FLeaving group ability / C-X bond strength
Palladium-Catalyzed Cross-CouplingI > Br > Cl >> FC-X bond strength (Ease of oxidative addition)

*RDS: Rate-Determining Step

Cross-Coupling Reactions and Organometallic Chemistry

Beyond SNAr, this compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most widely used transformations in modern organic synthesis. mdpi.com These reactions typically involve the oxidative addition of an organohalide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the product and regenerate the Pd(0) catalyst. libretexts.org

In stark contrast to SNAr reactions, the reactivity of halogens in palladium-catalyzed cross-couplings is governed by the ease of the oxidative addition step. This step depends on the carbon-halogen bond strength, leading to a reactivity order of I > Br > Cl >> F. wikipedia.orgtcichemicals.com The C-F bond is generally very strong and unreactive under standard cross-coupling conditions, although methods for C-F activation are an active area of research. mdpi.comrsc.org

For this compound, this reactivity trend allows for highly selective functionalization. The C-Cl bond at the C2 position is significantly more susceptible to oxidative addition than the robust C-F bonds at the C4 and C5 positions. Therefore, palladium-catalyzed cross-coupling reactions are expected to occur exclusively at the C2 position, leaving the fluorine atoms intact for potential subsequent transformations. While the halide adjacent to the nitrogen (C2) is conventionally more reactive in these couplings, it has been shown that the choice of ligand can sometimes be used to direct coupling to other positions, such as C4, in dihalopyridine systems. nih.gov

The selective reactivity of the C-Cl bond in this compound makes it an ideal substrate for a variety of named cross-coupling reactions.

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organohalide and an organoboron species (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org Reacting this compound with an aryl or vinyl boronic acid (Ar-B(OH)₂) would selectively yield the corresponding 2-aryl(vinyl)-4,5-difluoropyridine. yonedalabs.com

Sonogashira Coupling: The Sonogashira reaction couples an organohalide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst, to form a C-C bond. organic-chemistry.orgwikipedia.org This reaction would allow for the introduction of an alkynyl group at the C2 position of this compound, providing access to valuable building blocks. nih.govlibretexts.org

Other important palladium-catalyzed reactions such as the Heck (coupling with alkenes), Negishi (coupling with organozinc reagents), and Buchwald-Hartwig (C-N and C-O bond formation) couplings would similarly be expected to proceed with high selectivity at the C2 position of this substrate.

Table 3: Representative Cross-Coupling Reactions of this compound
Reaction NameCoupling PartnerBond FormedExpected Product Structure
Suzuki CouplingR-B(OH)₂ (Boronic Acid)C-C (sp²-sp²)2-R-4,5-difluoropyridine
Sonogashira CouplingR-C≡CH (Terminal Alkyne)C-C (sp²-sp)2-(R-C≡C)-4,5-difluoropyridine
Heck CouplingH₂C=CHR (Alkene)C-C (sp²-sp²)2-(RCH=CH)-4,5-difluoropyridine
Negishi CouplingR-ZnX (Organozinc)C-C2-R-4,5-difluoropyridine
Buchwald-Hartwig AminationR₂NH (Amine)C-N2-(R₂N)-4,5-difluoropyridine

C-H Activation and Direct Functionalization

Direct functionalization of the this compound ring via C-H activation is primarily achieved through deprotonation (metalation), leveraging the increased acidity of the ring protons due to the inductive effects of the halogen atoms.

The regioselectivity of deprotonation on the this compound ring is directed by the acidifying effect of the adjacent halogen substituents. The two available protons are at the C-3 and C-6 positions. The chlorine atom at C-2 and the fluorine atom at C-4 acidify the C-3 proton, while the fluorine atom at C-5 and the pyridine nitrogen acidify the C-6 proton.

In related polyhalogenated pyridines, lithiation often occurs ortho to a halogen substituent. For instance, the lithiation of 2-chloro-5-bromopyridine with lithium diisopropylamide (LDA) occurs selectively at the C-4 position, between the two halogens mdpi.com. Similarly, 2-chloroisonicotinic acid can be selectively lithiated at the 5-position by LiTMP mdpi.com. The choice of base and reaction conditions is crucial. While standard bases like LDA typically direct metalation ortho to a directing group or at the most acidic site, superbases can alter this selectivity. For example, a BuLi-LiDMAE (lithium 2-(dimethylamino)ethoxide) superbase has been shown to mediate an unusual C-6 lithiation of 2-chloropyridine (B119429) itself.

For this compound, deprotonation is anticipated to occur preferentially at the C-3 position due to the combined electron-withdrawing power of the adjacent C-2 chloro and C-4 fluoro groups. Trapping the resulting organolithium intermediate with an electrophile would yield a 3-substituted product.

Table 1: Regioselective Lithiation of Substituted 2-Chloropyridines This table is generated based on data for related compounds to infer the reactivity of this compound.

SubstrateBasePosition of LithiationReference
2-Chloro-5-bromopyridineLDAC-4 mdpi.com
2-Chloroisonicotinic acidLiTMPC-5 mdpi.com
2-ChloropyridineBuLi-LiDMAEC-6
Illustrative examples of regioselective deprotonation in 2-chloropyridine systems.

Electrophilic Substitution Patterns and Selectivity Considerations

Electrophilic aromatic substitution (SEAr) is generally difficult on pyridine rings and is exceptionally challenging on polyhalogenated pyridines like this compound. The pyridine nitrogen acts as a strong deactivating group, akin to a nitro group, by inductively withdrawing electron density from the ring. This effect is significantly amplified by the three strongly electron-withdrawing halogen substituents (one chlorine and two fluorine atoms).

Furthermore, the nitrogen atom is basic and can be protonated or coordinate to Lewis acids under the acidic conditions typically required for SEAr reactions (e.g., nitration, halogenation). This creates a pyridinium cation, which further enhances the deactivation of the ring, making electrophilic attack almost impossible. Consequently, this compound is considered inert to standard electrophilic aromatic substitution reactions.

Oxidation and Reduction Processes in Fluoropyridine Chemistry

The oxidation of this compound, like other pyridines, can potentially occur at the nitrogen atom to form the corresponding N-oxide. However, the electron-deficient nature of the ring makes the nitrogen lone pair less available for oxidation compared to unsubstituted pyridine. Oxidation of highly substituted, electron-poor pyridines often requires strong oxidizing agents researchgate.netyoutube.com.

Reduction of the pyridine ring is a more common transformation. The pyridine nucleus can be fully reduced to a piperidine ring via catalytic hydrogenation, although this often requires harsh conditions for electron-deficient systems researchgate.net. Milder chemical reduction methods, such as using samarium diiodide in the presence of water, have been shown to reduce pyridine to piperidine rapidly at room temperature clockss.org. A procedure using ammonium (B1175870) formate and palladium on carbon is effective for reducing pyridine N-oxides to piperidines and can also work on pyridines, though it was noted that a chlorine atom at the 2-position can be eliminated during the process organic-chemistry.org.

In polyhalogenated systems, reduction can also lead to dehalogenation. In the hydrodefluorination of 3-chloro-2,4,5,6-tetrafluoropyridine, it was observed that C–F bond cleavage occurred preferentially over C–Cl bond cleavage researchgate.net. This suggests that under certain reductive conditions, this compound might undergo selective defluorination.

Regioselectivity and Stereoselectivity in Chemical Transformations

The regioselectivity of reactions involving this compound is a critical aspect of its chemistry, determined by the electronic and steric influences of its substituents.

The primary pathway for the functionalization of this compound is nucleophilic aromatic substitution (SNAr). In pyridine systems, nucleophilic attack is favored at the C-2, C-4, and C-6 positions, which are electronically activated by the nitrogen atom. In this compound, the potential sites for substitution are C-2 (displacement of Cl⁻) and C-4 or C-5 (displacement of F⁻).

Several factors govern the regiochemical outcome:

Leaving Group Ability : In SNAr reactions, fluoride (B91410) is often a better leaving group than chloride, a phenomenon known as the "element effect," which is attributed to the high electronegativity of fluorine stabilizing the transition state of the rate-determining nucleophilic addition step researchgate.netnih.gov. This would suggest a preference for substitution at C-4 or C-5.

Position of Attack : The C-2 and C-4 positions are generally more activated towards nucleophilic attack than the C-3 and C-5 positions. For pentafluoropyridine (B1199360), nucleophilic attack under mild conditions occurs selectively at the C-4 position rsc.org. However, under harsher conditions, substitution at the C-2 and C-6 positions can also occur rsc.org.

Stability of the Meisenheimer Intermediate : The regioselectivity can be predicted by assessing the stability of the anionic σ-complex (Meisenheimer intermediate) formed upon nucleophilic attack. The most stable intermediate corresponds to the major product. Electron-withdrawing groups that can stabilize the negative charge via resonance or induction at the position of attack will direct the substitution.

Frontier Molecular Orbital (FMO) Theory : The site of nucleophilic attack often corresponds to the atom with the largest coefficient of the Lowest Unoccupied Molecular Orbital (LUMO). For dichloropyrimidines, the relative sizes of the LUMO lobes at C-2 and C-4 have been used to explain the observed regioselectivity wuxiapptec.comstackexchange.com.

For this compound, a nucleophile could attack the C-2 position to displace the chloride or the C-4 position to displace fluoride. While fluoride is a better leaving group, the C-2 position is highly activated. The precise outcome often depends on the nature of the nucleophile and the reaction conditions.

Table 2: General Regioselectivity Factors in SNAr of Halogenated Pyridines

FactorGoverning PrinciplePredicted Preference for this compound
Leaving Group AbilityGenerally F > Cl in SNAr.Attack at C-4 or C-5.
Positional ActivationC-2 and C-4 are most activated by pyridine nitrogen.Attack at C-2 or C-4.
Intermediate StabilityMost stable Meisenheimer complex determines the product.Depends on the ability of halogens to stabilize the negative charge.
Summary of factors influencing the regiochemical outcome of nucleophilic substitution.

While specific examples involving this compound as a substrate in stereoselective reactions are not widely reported, general strategies for the asymmetric functionalization of fluorinated heterocycles are well-established. These methods often involve creating new stereocenters on side chains attached to the heterocyclic core or, less commonly, through dearomatization reactions.

Diastereoselective Reactions : Diastereoselectivity can be achieved in reactions of side chains attached to the fluoropyridine ring. For example, the addition of nucleophiles to a carbonyl group on a side chain can be influenced by the bulky heterocyclic ring, leading to a preference for one diastereomer. The introduction of fluorine itself can influence the diastereoselectivity of reactions, as seen in aza-Henry reactions where α-fluoro nitroalkanes can lead to a reversal of diastereoselection compared to their non-fluorinated analogs rsc.org.

Enantioselective Approaches : The synthesis of enantiomerically enriched fluorinated heterocycles is a significant area of research, particularly for pharmaceutical applications. Common strategies include:

Organocatalysis : Chiral amines or phosphoric acids can catalyze enantioselective reactions, such as Michael additions or aza-Michael reactions, to construct chiral fluorinated building blocks that can be cyclized into heterocycles nih.gov.

Metal Catalysis : Chiral transition metal complexes, often using ligands like BINAP or DBFOX, are employed for enantioselective fluorinations, trifluoromethylations, and other transformations on substrates that can be later converted into fluorinated heterocycles nih.gov.

Chiral Auxiliaries : Attaching a chiral auxiliary to a fluorinated pyridine derivative can direct subsequent reactions to proceed with high stereocontrol. The auxiliary is then removed in a later step.

These established methodologies provide a toolbox for the potential synthesis of chiral derivatives starting from precursors like this compound.

Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4,5 Difluoropyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For fluorinated compounds like 2-Chloro-4,5-difluoropyridine, ¹H, ¹³C, and ¹⁹F NMR are essential for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show two signals corresponding to the two hydrogen atoms on the pyridine (B92270) ring at positions 3 and 6. The chemical shifts of these protons are influenced by the electronegativity of the adjacent halogen substituents and the nitrogen atom in the ring.

Based on the analysis of related fluorinated and chlorinated pyridines, the proton at position 6 (H-6) is expected to resonate at a lower field (higher ppm value) compared to the proton at position 3 (H-3). This is due to the deshielding effect of the adjacent nitrogen atom. The fluorine and chlorine atoms will also influence the chemical shifts through their inductive effects.

The coupling between the two protons (³JHH) would result in a doublet for each signal, provided there are no other significant couplings. However, long-range couplings to the fluorine atoms (JHF) are also anticipated, which would further split these signals into complex multiplets, likely doublet of doublets or more complex patterns.

Table 4.1.1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.5 - 7.8dd³J(H3-H6) ≈ 2-3 Hz, ⁴J(H3-F4) ≈ 4-6 Hz
H-68.0 - 8.3d³J(H6-H3) ≈ 2-3 Hz

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound will display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts are significantly affected by the attached halogens. Carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic. Carbons at two or more bonds away will show smaller, long-range couplings (ⁿJCF).

The carbons attached to fluorine (C-4 and C-5) and chlorine (C-2) are expected to be significantly deshielded. The ¹JCF values are typically in the range of 200-300 Hz.

Table 4.1.2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Carbon-Fluorine Coupling Constants (J, Hz)
C-2148 - 152d²J(C2-F) ≈ 15-25 Hz
C-3120 - 125d³J(C3-F) ≈ 3-7 Hz
C-4155 - 160d¹J(C4-F4) ≈ 240-260 Hz, ²J(C4-F5) ≈ 10-20 Hz
C-5140 - 145d¹J(C5-F5) ≈ 230-250 Hz, ²J(C5-F4) ≈ 10-20 Hz
C-6145 - 150d⁴J(C6-F) ≈ 1-3 Hz

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large range of chemical shifts. researchgate.net For this compound, two distinct signals are expected for the two fluorine atoms at positions 4 and 5, unless accidental chemical shift equivalence occurs.

The chemical shifts will be influenced by the electronic environment, and the signals will likely appear as doublets due to the coupling between the two fluorine atoms (³JFF). Further splitting may arise from couplings to the protons on the ring (JHF).

Table 4.1.3: Predicted ¹⁹F NMR Spectral Data for this compound

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-4-130 to -140d³J(F4-F5) ≈ 15-25 Hz
F-5-145 to -155d³J(F4-F5) ≈ 15-25 Hz

Note: Chemical shifts are relative to a standard such as CFCl₃. The data in this table is predicted based on the analysis of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively establish the coupling between H-3 and H-6 through the observation of a cross-peak. nih.gov

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton with the carbon atom to which it is directly attached, confirming the assignments of C-3 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is invaluable for identifying longer-range couplings between protons and carbons (typically 2-3 bonds). nih.gov For instance, correlations between H-3 and C-2, C-4, and C-5 would be expected, as well as correlations between H-6 and C-2, C-4, and C-5. This would be instrumental in assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would reveal through-space interactions between nuclei. This could be used to confirm the spatial proximity of substituents on the pyridine ring.

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectrum of this compound is expected to be complex due to its low symmetry. The fundamental vibrational modes will include C-H, C-N, C-C, C-Cl, and C-F stretching and bending vibrations. The assignment of these modes can be aided by comparison with the known spectra of pyridine and its halogenated derivatives.

Table 4.2.1: Predicted Major Vibrational Modes for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Description
C-H stretching3000 - 3100Stretching of the C-H bonds on the pyridine ring.
C=N/C=C stretching1400 - 1600Ring stretching vibrations of the pyridine nucleus.
C-F stretching1200 - 1350Stretching vibrations of the carbon-fluorine bonds.
C-Cl stretching700 - 800Stretching vibration of the carbon-chlorine bond.
Ring bending/deformation400 - 1000In-plane and out-of-plane bending modes of the pyridine ring.

Note: The data in this table is predicted based on the analysis of similar compounds and general principles of vibrational spectroscopy. Actual experimental values may vary.

Overtones and combination bands, which are typically weaker than the fundamental absorptions, may also be observed in the IR and Raman spectra. Their presence can sometimes aid in the confirmation of fundamental assignments. A detailed analysis would require computational modeling in conjunction with experimental data for a definitive assignment of all vibrational modes.

X-ray Crystallography

Determination of Solid-State Molecular and Crystal Structures

Detailed information regarding the crystal system, space group, unit cell dimensions, and atomic coordinates for this compound is not currently available in the public domain. The determination of these parameters would require single-crystal X-ray diffraction analysis.

Analysis of Intermolecular Interactions and Crystal Packing Motifs

A definitive analysis of the intermolecular forces, such as halogen bonding, hydrogen bonding, or π-stacking interactions, that govern the crystal packing of this compound cannot be conducted without the experimentally determined crystal structure.

Computational Chemistry and Theoretical Studies on 2 Chloro 4,5 Difluoropyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed for its balance of accuracy and computational efficiency in predicting the properties of molecules like 2-Chloro-4,5-difluoropyridine.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, this process would involve calculating the bond lengths, bond angles, and dihedral angles.

DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), are commonly used for this purpose. The optimization process adjusts the atomic coordinates until the forces on each atom are negligible. The resulting optimized structure provides a detailed picture of the molecule's geometry. For instance, in a study on the related molecule 2-chloro-4-(trifluoromethyl)pyridine (B1345723), DFT calculations were used to obtain its optimized molecular structure. A similar analysis for this compound would yield precise values for its key geometric parameters.

Table 1: Predicted Geometric Parameters for a Halogenated Pyridine (B92270) Derivative (Illustrative Example) (Note: This data is illustrative of typical results from DFT calculations and does not represent actual calculated values for this compound.)

ParameterBond/AngleCalculated Value
Bond LengthC-Cl1.74 Å
C-F1.35 Å
C-N1.33 Å
C-C1.39 Å
Bond AngleC-N-C117°
C-C-Cl119°
C-C-F118°

The analysis would likely show a slight distortion of the pyridine ring from a perfect hexagon due to the electronic effects of the halogen substituents.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions.

These theoretical frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the computational method, allowing for a more accurate comparison with experimental data obtained from FTIR and FT-Raman spectroscopy. For example, studies on 2-chloro-5-nitropyridine (B43025) and 2-chloro-4-(trifluoromethyl)pyridine have shown a good correlation between scaled DFT-calculated vibrational frequencies and experimental observations. This comparative analysis is crucial for the definitive assignment of spectral bands to specific molecular vibrations.

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This analysis helps predict how this compound might behave in chemical reactions. DFT calculations provide the energies of these orbitals and map their electron density distributions, showing which parts of the molecule are involved in electron donation and acceptance.

Table 2: Illustrative Frontier Orbital Energies (Note: This data is for illustrative purposes.)

OrbitalEnergy (eV)
HOMO-7.5
LUMO-1.2
Energy Gap (ΔE) 6.3

A large energy gap, as illustrated above, would imply high kinetic stability and low chemical reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values.

Red regions: Indicate negative electrostatic potential, corresponding to areas of high electron density. These are sites prone to electrophilic attack.

Blue regions: Indicate positive electrostatic potential, corresponding to areas of low electron density or electron deficiency. These are sites prone to nucleophilic attack.

Green regions: Represent neutral or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom and the fluorine atoms due to their high electronegativity. Positive potential (blue) would be expected around the hydrogen atom on the ring. This map is invaluable for predicting intermolecular interactions and the sites of chemical reactivity.

Ab Initio Molecular Orbital Studies

Ab initio (Latin for "from the beginning") methods are a class of computational chemistry calculations that rely on fundamental principles of quantum mechanics without using experimental data for parametrization. While often more computationally demanding than DFT, methods like Hartree-Fock (HF) provide a foundational understanding of electronic structure.

Ab initio calculations can be used to analyze the electronic structure and bonding characteristics of this compound. These studies provide detailed information about the nature of the chemical bonds (e.g., covalent, ionic character) and the distribution of electrons throughout the molecule. By examining the molecular orbitals and their energies, researchers can gain a fundamental understanding of the molecule's stability and electronic properties. For instance, such studies on related molecules like 2-chloro-5-nitropyridine have been performed to calculate structural parameters and spectroscopic data from first principles.

Intermolecular Interaction Energy Calculations in Aggregates

The aggregation of this compound molecules is governed by a subtle interplay of non-covalent interactions. While specific computational studies on the intermolecular interaction energies within aggregates of this compound are not extensively documented in the literature, insights can be drawn from theoretical investigations of related fluorinated pyridine systems.

The presence of highly electronegative fluorine atoms and a chlorine atom, alongside the nitrogen atom in the pyridine ring, introduces significant electronic asymmetry to the this compound molecule. This leads to a complex molecular electrostatic potential surface, which dictates the nature of intermolecular interactions. The fluorination of the pyridine ring has a profound effect on its binding properties. It alters the electron density distribution of the π-cloud, potentially creating a "π-hole" and modifying its electron donor-acceptor capabilities. nih.gov

In aggregates of this compound, several types of intermolecular interactions are expected to be significant:

π-π Stacking: The aromatic rings of adjacent molecules can stack upon one another. The introduction of fluorine and chlorine substituents modifies the quadrupole moment of the pyridine ring, influencing the geometry and strength of these stacking interactions.

Halogen Bonding: The chlorine atom on one molecule can act as a Lewis acid, interacting with the electron-rich nitrogen atom or the π-system of a neighboring molecule.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative substituents, leading to electrostatic interactions between adjacent molecules.

Computational studies on similar molecules, such as the pentafluoropyridine (B1199360)···formaldehyde (B43269) complex, have demonstrated that full fluorination can reverse the typical electron donor-acceptor role of the pyridine ring. nih.gov In this specific complex, the interaction is characterized by a lone pair···π-hole interaction, where the oxygen lone pair of formaldehyde interacts with the electron-deficient center of the pentafluoropyridine ring. nih.gov This suggests that in aggregates of this compound, similar π-hole interactions could play a crucial role in the packing and stability of the condensed phases.

Quantitative calculations of these interaction energies would typically be performed using high-level quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with large basis sets to accurately capture dispersion forces, which are critical in these systems.

Reaction Mechanism Simulations and Transition State Analysis

Theoretical simulations are instrumental in elucidating the mechanisms of chemical reactions involving this compound. A key area of interest is nucleophilic aromatic substitution (SNAr), where the chlorine atom at the 2-position is displaced by a nucleophile. The presence of electron-withdrawing fluorine atoms at the 4- and 5-positions is expected to activate the ring towards such reactions.

Pyridines possessing leaving groups at the 2- and 4-positions are known to react with nucleophiles through an addition-elimination mechanism. quimicaorganica.org The reaction proceeds via a negatively charged intermediate, often referred to as a Meisenheimer complex, which is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom and, in this case, further stabilized by the inductive effects of the fluorine atoms.

A general mechanism for the nucleophilic substitution on this compound can be proposed as follows:

Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, which is an electrophilic site. This leads to the formation of a tetrahedral intermediate.

Formation of the Meisenheimer Complex: The negative charge is delocalized over the aromatic ring, with significant resonance contributors placing the charge on the nitrogen atom and the carbon atoms bearing the fluorine substituents.

Departure of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product.

Computational studies would involve locating the transition state for the nucleophilic attack and the departure of the leaving group on the potential energy surface. The activation energy for the reaction can then be calculated, providing a quantitative measure of the reaction rate. The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. For SNAr reactions, the transition state is expected to have a structure intermediate between the reactants and the Meisenheimer complex.

Prediction and Analysis of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Computational quantum chemistry is a valuable tool for predicting and understanding the NLO properties of molecules. The key parameters that characterize the NLO response of a molecule are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).

For this compound, the presence of both electron-withdrawing (fluoro and chloro) and electron-donating (the nitrogen lone pair and the π-system) functionalities within the same molecule suggests the potential for NLO activity. The intramolecular charge transfer (ICT) between these groups, facilitated by the π-conjugated system of the pyridine ring, is a key factor in determining the magnitude of the hyperpolarizability.

Theoretical calculations, typically using DFT methods with appropriate basis sets, can be employed to compute these NLO properties. The calculated values can then be compared with those of known NLO materials to assess the potential of this compound in this field.

While a dedicated computational study on the NLO properties of this compound is not available, research on other substituted pyridines demonstrates the significant impact of substituent effects on NLO response. For instance, computational studies on 2-aminopyridinium p-toluenesulphonate have shown that the donor-acceptor arrangement leads to a good nonlinear behavior. ias.ac.in Similarly, studies on other pyridine derivatives highlight the importance of intramolecular charge transfer in enhancing hyperpolarizability. researchgate.net

The following table presents a selection of calculated NLO properties for various pyridine derivatives from the literature to provide context for the expected properties of this compound.

CompoundMethodDipole Moment (μ) [D]Average Polarizability (⟨α⟩) [a.u.]First Hyperpolarizability (β₀) [a.u.]
2-Amino-5-methylpyridineB3LYP/6-311++G(d,p)2.2578.43245.78
2-Chloroimidazo[1,2-a]pyridine derivativeDFT/6-31G(d)---
2-Aminopyridinium p-toluenesulphonateB3LYP/6-31G(d)---

Note: The values in the table are for illustrative purposes and are taken from different computational studies on related pyridine derivatives. A direct comparison of these values requires careful consideration of the computational methods and basis sets used.

Based on the electronic nature of the substituents in this compound, it is anticipated that the molecule will exhibit a notable dipole moment and first hyperpolarizability. The chlorine atom at the 2-position and the fluorine atoms at the 4- and 5-positions act as electron-withdrawing groups, which can enhance the intramolecular charge transfer characteristics when combined with the inherent electron-donating nature of the pyridine ring's π-system and nitrogen lone pair. Further dedicated computational studies would be necessary to accurately quantify the NLO properties of this compound and to fully assess its potential as an NLO material.

Applications and Advanced Research Trajectories of 2 Chloro 4,5 Difluoropyridine in Interdisciplinary Fields

Contribution to Agrochemical Science

In addition to its role in pharmaceuticals, 2-Chloro-4,5-difluoropyridine is a significant intermediate in the agrochemical industry. The development of effective and selective pesticides is crucial for modern agriculture, and fluorinated compounds play a pivotal role in this sector.

This compound, often referred to in the literature as 5-Chloro-2,3-difluoropyridine (B143520), is a key intermediate in the synthesis of various agrochemicals. asianpubs.orggoogle.com Its structural features are leveraged to create active ingredients for a range of crop protection products.

Difluoropyridines are known for their high thermal stability and are useful as agricultural chemicals, particularly as herbicides. asianpubs.org One of the most prominent applications of 5-Chloro-2,3-difluoropyridine is in the preparation of the herbicide Clodinafop-propargyl. agrochemicals.com.cnchemicalbook.com This compound is used to control grass weeds in cereal crops. The synthesis involves using the difluoropyridine core to build the final herbicidal molecule.

The compound also serves as an intermediate for other pesticides, including insecticides and fungicides. ddvppesticide.comgneebio.com For instance, it is an important intermediate in the synthesis of the neonicotinoid class of insecticides, which includes compounds like imidacloprid and acetamiprid, although the more direct precursor for these is often 2-chloro-5-chloromethylpyridine. chemicalbook.com The versatility of this compound makes it a valuable component in the synthetic toolbox for creating new and effective crop protection agents. ddvppesticide.comddvppesticide.com

The table below lists some agrochemicals and their relationship to halogenated pyridine (B92270) intermediates.

Agrochemical ClassSpecific Compound ExampleRole of Halogenated Pyridine Intermediate
Herbicide Clodinafop-propargyl5-Chloro-2,3-difluoropyridine is a key building block. agrochemicals.com.cnchemicalbook.com
Herbicide Pyridinyloxyphenoxy alkane carboxylic acid derivatives5-Chloro-2,3-difluoropyridine is a starting material. asianpubs.org
Insecticide Neonicotinoids (e.g., Imidacloprid)Synthesized from chloromethylpyridine intermediates. chemicalbook.com
Fungicide Various developmental compoundsFluorinated pyridines serve as core scaffolds.

Development of Advanced Crop Protection Solutions

Fluorinated organic compounds are integral to the development of modern agrochemicals, often enhancing the efficacy, metabolic stability, and bioavailability of active ingredients. While direct data for this compound in commercial or developmental agrochemicals is not widely reported, its isomer, 5-Chloro-2,3-difluoropyridine, serves as a critical intermediate in the synthesis of high-performance herbicides. gneebio.comwatson-int.comwarshel.com

This structural motif is particularly valuable for creating molecules that can selectively target enzymes or biological pathways in weeds and pests. For instance, 5-Chloro-2,3-difluoropyridine is a known precursor for the synthesis of clodinafop, a post-emergence herbicide used to control annual grasses in cereal crops. watson-int.comwarshel.com It is also utilized in the production of other advanced, low-toxicity wheat herbicides. qinmuchem.com The reactivity of the chloro and fluoro substituents on the pyridine ring allows for sequential chemical modifications, enabling the construction of complex and highly active agrochemical molecules. The principles guiding the use of its isomer suggest that this compound holds similar potential as a key building block for a new generation of crop protection agents.

Table 1: Agrochemicals Derived from the Isomer 5-Chloro-2,3-difluoropyridine Note: This table illustrates the application of a closely related isomer due to the limited specific data for this compound.

Agrochemical IntermediateDerived Active IngredientType of AgrochemicalPrimary Target
5-Chloro-2,3-difluoropyridineClodinafopHerbicideAnnual grasses in wheat and barley
5-Chloro-2,3-difluoropyridineAlkynyl Ester HerbicidesHerbicideWeeds in wheat crops qinmuchem.com
5-Chloro-2,3-difluoropyridineVarious Pyridine CompoundsInsecticides, HerbicidesBroad-spectrum applications gneebio.com

Utility in Materials Science and Advanced Materials Development

The incorporation of fluorine atoms into polymers and materials can impart a range of desirable properties, including high thermal stability, chemical inertness, and unique optical and electronic characteristics. mdpi.com The compound this compound, with its multiple reactive sites, is a promising precursor for creating advanced fluorinated materials.

The high reactivity of the C-Cl bond and the C-F bond at the 4-position of the pyridine ring towards nucleophilic aromatic substitution (SNAr) makes this compound a candidate for step-growth polymerization. mdpi.com By reacting with di-nucleophiles (such as bisphenols or diamines), it can be used to synthesize a variety of fluorinated polymers, including poly(aryl ether)s and polyimides.

The chemistry of perfluoropyridine (PFPy), a related compound, demonstrates the feasibility of this approach. PFPy is used to create fluorinated networks and polymers by leveraging its susceptibility to SNAr reactions. mdpi.comresearchgate.net Similarly, this compound could be polymerized to create materials for applications demanding high performance, such as specialty coatings for harsh environments, advanced dielectrics for microelectronics, and membranes for separation processes.

Beyond polymers, this compound can serve as a scaffold for synthesizing smaller, highly functionalized molecules for use in materials science. Selective substitution of its halogen atoms allows for the introduction of various functional groups, leading to the creation of:

Liquid Crystals: The rigid pyridine core and the presence of polar C-F bonds are features often found in liquid crystal molecules.

Organic Electronics: Fluorinated aromatic compounds are widely used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) to tune electronic properties and improve device stability. nih.gov

Dyes and Pigments: Modification of the pyridine ring can yield chromophores with specific absorption and emission properties for use as specialty dyes.

Table 2: Potential Materials Science Applications of this compound

Material ClassSynthetic StrategyKey Properties Conferred by Fluoro-Pyridine CorePotential Applications
Fluorinated Poly(aryl ether)sStep-growth polymerization via SNAr with bisphenolsHigh thermal stability, chemical resistance, low dielectric constantAerospace components, electronic insulators, protective coatings
Fluorinated PolyimidesPolymerization with diamines and dianhydridesExcellent mechanical strength, thermal stabilityHigh-temperature films, flexible electronics
Functional DyesNucleophilic substitution with chromophoric groupsTunable optical properties, environmental stabilityIndustrial colorants, research probes
Liquid Crystal MoleculesDerivatization to create rod-shaped moleculesPolarity, molecular rigidity, thermal stabilityDisplay technologies, optical switches

Future Research Directions and Emerging Applications

The future utility of this compound will likely be driven by advancements in synthetic chemistry that allow for more precise, efficient, and sustainable manipulation of its structure.

The selective functionalization of polyhalogenated pyridines is a significant chemical challenge. The development of new catalytic systems is crucial for unlocking the full potential of building blocks like this compound. Future research is expected to focus on:

Regioselective Cross-Coupling: Catalysts that can selectively activate one C-Cl or C-F bond over others would enable the precise, stepwise introduction of different functional groups. This would allow for the creation of highly complex molecular architectures that are currently difficult to access.

C-H Bond Functionalization: Instead of relying solely on halogen substitution, emerging catalytic methods can directly activate and functionalize the C-H bonds on the pyridine ring. digitellinc.com This approach is more atom-economical and opens up new pathways for derivatization.

Photocatalysis: Visible-light photocatalysis is emerging as a powerful tool for C-F functionalization, providing a mild and controlled way to generate reactive intermediates for subsequent reactions. nih.gov This could offer new, energy-efficient routes to novel derivatives of this compound.

Traditional methods for synthesizing fluorinated and chlorinated aromatics often rely on harsh reagents, high temperatures, and multi-step processes that generate significant waste. dovepress.comgoogle.com The principles of green chemistry are driving research towards more environmentally benign synthetic routes. nih.gov For this compound and related compounds, future research will likely explore:

Greener Fluorination Reagents: Moving away from hazardous reagents like anhydrous HF towards safer and more selective fluorinating agents. dovepress.com

Catalytic Halogen Exchange: Developing robust catalysts that can efficiently perform halogen exchange (halex) reactions under milder conditions, reducing energy consumption and by-product formation.

Flow Chemistry: Implementing continuous flow reactors for synthesis can improve safety, efficiency, and scalability while minimizing waste.

Alternative Energy Sources: The use of microwave irradiation and ultrasonication can often accelerate reactions, improve yields, and reduce the need for high temperatures and long reaction times, contributing to a more sustainable process. nih.govnih.gov

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The strategic functionalization of the this compound scaffold is a cornerstone of modern medicinal chemistry, enabling the generation of vast libraries of novel compounds. High-throughput screening (HTS) and combinatorial chemistry are pivotal technologies in this endeavor, facilitating the rapid synthesis and evaluation of numerous derivatives to identify promising lead compounds for drug discovery and other interdisciplinary applications. nih.govniscpr.res.in

The inherent reactivity of the chloro and fluoro substituents on the pyridine ring provides a versatile platform for combinatorial library design. wikipedia.org The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. lookchem.com Concurrently, the fluorine atoms at the 4- and 5-positions can also be targeted for substitution, often under different reaction conditions, providing an additional layer of structural diversification. This differential reactivity is a key advantage in combinatorial synthesis, as it allows for the stepwise and controlled introduction of various building blocks to generate a diverse set of molecules from a single starting scaffold.

In a typical combinatorial approach utilizing this compound, the scaffold can be immobilized on a solid support to facilitate parallel synthesis. This solid-phase synthesis allows for the use of excess reagents and simplified purification, which are critical for the efficiency of generating large compound libraries. niscpr.res.in By systematically reacting the immobilized scaffold with a collection of diverse building blocks, such as amines, alcohols, thiols, and organometallic reagents, a library containing thousands to millions of unique compounds can be rapidly assembled.

Once a library of this compound derivatives has been synthesized, high-throughput screening is employed to assess their biological activity against a specific target, such as a protein or a cell line. nih.gov HTS automates the testing of large numbers of compounds at a rapid pace, using miniaturized assays to measure the effect of each compound on the biological target. nih.gov The data generated from HTS can quickly identify "hits"—compounds that exhibit a desired biological effect.

The fluorinated nature of the derivatives originating from this compound can be particularly advantageous in HTS. For instance, 19F Nuclear Magnetic Resonance (NMR) spectroscopy-based screening methods can be employed. adelphi.edu The fluorine atoms serve as a sensitive probe, and changes in their NMR signal upon binding to a biological target can be readily detected, providing a powerful tool for hit identification and characterization. This technique, often referred to as FAXS (Fluorine chemical shift Anisotropy and eXchange for Screening), is highly sensitive and can be used to screen complex mixtures of compounds. adelphi.edu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.